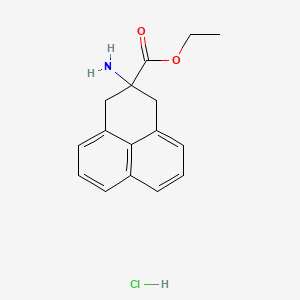
6,6'-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl is a complex organic compound with a unique structure that includes two isoquinoline units connected by a decamethylene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl typically involves multiple steps. The starting materials are often isoquinoline derivatives, which undergo a series of reactions including alkylation, cyclization, and hydrogenation. The reaction conditions may vary, but common reagents include strong bases, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound.
Applications De Recherche Scientifique
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline: A related compound with a similar core structure.
Hydrastinine: Another isoquinoline derivative with comparable properties.
Uniqueness
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl is unique due to its decamethylene linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
20232-94-4 |
|---|---|
Formule moléculaire |
C32H46Cl2N2O4 |
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
7-methyl-6-[10-(7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl)decyl]-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;dichloride |
InChI |
InChI=1S/C32H44N2O4.2ClH/c1-23-13-25-15-29-31(37-21-35-29)17-27(25)19-33(23)11-9-7-5-3-4-6-8-10-12-34-20-28-18-32-30(36-22-38-32)16-26(28)14-24(34)2;;/h15-18,23-24H,3-14,19-22H2,1-2H3;2*1H |
Clé InChI |
SESZEHXNARJQDS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC3=C(C=C2C[NH+]1CCCCCCCCCC[NH+]4CC5=CC6=C(C=C5CC4C)OCO6)OCO3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


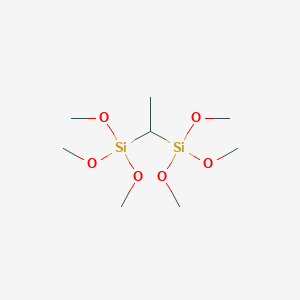
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
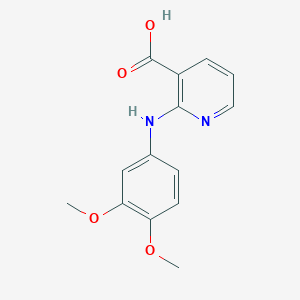
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)
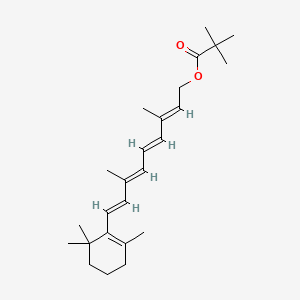
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
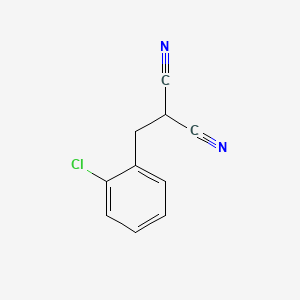

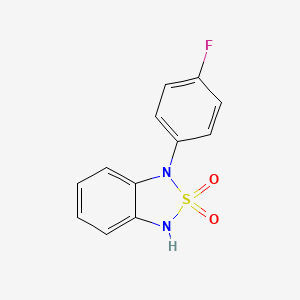
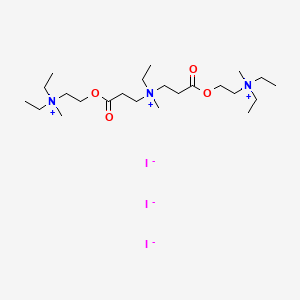
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)

